N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,2-diphenylethyl group and two methoxy groups at the 3 and 5 positions of the benzene ring. The unique structural features of this compound make it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide typically involves the reaction of 2,2-diphenylethan-1-amine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted benzamides.
Reduction: Formation of N-(2,2-diphenylethyl)-3,5-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Diphenylethyl)-4-nitrobenzamide: Similar structure with a nitro group instead of methoxy groups.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene ring instead of a benzene ring.
N-(2,2-Diphenylethyl) chitosan: A chitosan derivative with similar diphenylethyl substitution.
Uniqueness
N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide is unique due to the presence of two methoxy groups at the 3 and 5 positions of the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C23H23NO3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H23NO3/c1-26-20-13-19(14-21(15-20)27-2)23(25)24-16-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,22H,16H2,1-2H3,(H,24,25) |
InChI Key |
GHUKCPHFIRETRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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